molecular formula C36H48O18 B039151 MeCM CAS No. 122279-91-8

MeCM

Cat. No.: B039151
CAS No.: 122279-91-8
M. Wt: 768.8 g/mol
InChI Key: URSRDDAXMAGFTC-KXXDLYTDSA-N
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Description

MeCM (Methanolic Extract of Cucumis melo L. Fruit) is a natural antioxidant derived from muskmelon. It is rich in bioactive compounds, including phenolics and flavonoids, which contribute to its free radical scavenging activity. Beyond antioxidant applications, "this compound" acronymically overlaps with other compounds/extracts in diverse fields:

  • Hemostatic Agent: Methanol leaf extract of Croton megalocarpus (this compound) .
  • Tissue Engineering Scaffold: Decellularized meniscus extracellular matrix (this compound) .
  • Hepatoprotective Extract: Methanol extract of Citrus maxima leaves (this compound) .
  • Biological Specificity: Malignant endometrial cell-conditioned medium (this compound) inducing COX-2 expression .

This article focuses on comparative analyses within these distinct contexts.

Properties

CAS No.

122279-91-8

Molecular Formula

C36H48O18

Molecular Weight

768.8 g/mol

IUPAC Name

[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O18/c1-17-32(53-25(39)11-7-19-6-10-22(46-2)23(14-19)47-3)33(54-35-29(43)26(40)21(38)15-49-35)31(45)36(51-17)50-16-24-27(41)28(42)30(44)34(52-24)48-13-12-18-4-8-20(37)9-5-18/h4-11,14,17,21,24,26-38,40-45H,12-13,15-16H2,1-3H3/b11-7+/t17-,21+,24+,26-,27+,28-,29+,30+,31+,32-,33-,34+,35-,36+/m0/s1

InChI Key

URSRDDAXMAGFTC-KXXDLYTDSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)OC)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)OC)OC

Synonyms

4-dimethylcaffeoylmussatioside
MeCM

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeCM typically involves multi-step organic reactions. These steps may include protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification processes. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Esterification: Formation of esters from carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., acids or bases). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while esterification would produce esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme-substrate interactions, cellular uptake mechanisms, and metabolic pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of MeCM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl and methoxy groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

This compound vs. Ascorbic Acid

This compound exhibits dose-dependent antioxidant activity but is significantly less potent than ascorbic acid (Table 1).

Table 1: Antioxidant Activity Comparison (DPPH Radical Scavenging)

Compound IC50 (µg/mL) % Inhibition at 200 µg/mL
This compound 385.0 33.3 ± 0.194
Ascorbic Acid 108.95 65.98 ± 0.589

This compound’s lower efficacy is attributed to synergistic interactions among its components rather than isolated high-potency molecules .

Hemostatic Activity: this compound vs. MELC

Methanol extracts of Croton megalocarpus (this compound) and Lantana camara (MELC) show comparable hemostatic effects on plasma clotting pathways (Figure 1):

Key Findings :

  • At 0.5 mg/mL, this compound and MELC reduced prothrombin time (PT) similarly (p = 0.104), indicating equivalent extrinsic pathway activation .

Tissue Engineering: this compound Scaffold vs. Native Meniscus

Decellularized this compound scaffolds retain structural proteins but lack cellular components (Table 2).

Table 2: Biochemical Composition Comparison

Component Native Meniscus This compound Scaffold
Collagen ++++ ++++
Glycosaminoglycans +++ +++
DNA Present Absent

Histological staining confirmed this compound’s preservation of collagen and sGAGs, critical for biomechanical functionality, while eliminating immunogenic DNA .

Hepatoprotective this compound vs. Silymarin

In paracetamol-induced hepatotoxicity, this compound (Citrus maxima) reduced hepatic damage markers dose-dependently, rivaling the reference drug silymarin (Table 3).

Table 3: Hepatic Marker Normalization

Treatment (400 mg/kg this compound) TBARS Reduction GSH Increase Catalase Activity
This compound 58% 2.1-fold 1.8-fold
Silymarin (25 mg/kg) 62% 2.3-fold 2.0-fold

This compound’s efficacy stems from flavonoid-mediated ROS scavenging, though silymarin remains marginally superior .

Key Data :

  • COX-2 mRNA: 8.5-fold increase with this compound vs.

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